Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
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Mechanism of Action
Piperazine derivatives
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Biological Activity
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound known for its diverse biological activities. This compound features a quinazoline core, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Property | Value |
---|---|
Molecular Formula | C27H33N5O4S |
Molecular Weight | 523.6 g/mol |
IUPAC Name | Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI Key | LNOATTIBRFMIEL-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The precise molecular pathways affected depend on the biological context and the specific targets involved.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound was evaluated for its antibacterial efficacy against several Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity Comparison
Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Type |
---|---|---|---|
Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae (most sensitive) |
Compound 10 | >0.20 | >0.30 | E. coli (most resistant) |
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways . The structure–activity relationship (SAR) studies suggest that modifications on the quinazoline core can enhance cytotoxic effects against specific cancer types.
Table 2: Cytotoxic Activity of Quinazoline Derivatives
Compound ID | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 15 | HeLa |
Compound B | 30 | MCF7 |
Study on Antibacterial Activity
In a comparative study published in PMC, various quinazoline derivatives were tested for their antibacterial activity against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The study found that the tested compounds exhibited MIC values ranging from 0.004 to 0.03 mg/mL against Gram-negative bacteria, indicating potent antibacterial properties .
Study on Anticancer Properties
A dissertation focused on the development of quinazoline-based compounds reported that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study highlighted that modifications to the piperazine moiety significantly impacted the anticancer activity, suggesting a pathway for future drug design .
Properties
CAS No. |
946330-11-6 |
---|---|
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |
InChI Key |
BJGMCFDJUTUCSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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